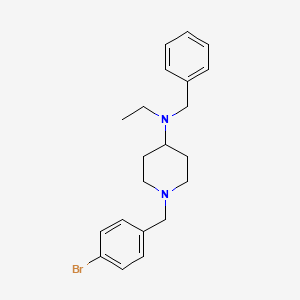![molecular formula C12H12N4S B10883935 3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with thiosemicarbazide, followed by cyclization and subsequent functionalization. One common method includes the reaction of isatin with thiosemicarbazide in glacial acetic acid to form the intermediate 3-amino-5H-[1,2,4]triazino[5,6-b]indole. This intermediate is then treated with ethyl iodide in the presence of a base to introduce the ethylsulfanyl group .
Analyse Chemischer Reaktionen
3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding reduced derivatives.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, disrupting iron homeostasis in cells. This leads to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s ability to arrest the cell cycle at the G1 phase and induce apoptosis through the mitochondrial pathway has been demonstrated in various studies .
Vergleich Mit ähnlichen Verbindungen
3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole: Lacks the ethylsulfanyl and methyl groups, resulting in different biological activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Introduction of a tert-butyl group enhances lipophilicity and biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Eigenschaften
Molekularformel |
C12H12N4S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
3-ethylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C12H12N4S/c1-3-17-12-13-11-10(14-15-12)8-6-4-5-7-9(8)16(11)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KUWMNBMXUZKIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)
![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)


![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10883940.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)
